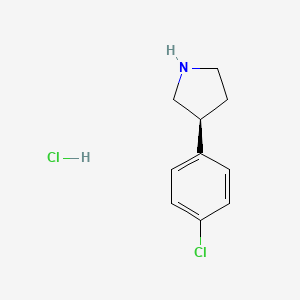

(s)-3-(4-Chlorophenyl)pyrrolidine hydrochloride

Description

(S)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a 4-chlorophenyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₃Cl₂N, with a molecular weight of 218.13 g/mol. The compound’s stereochemistry (S-configuration) plays a critical role in its interactions with biological targets, particularly in neurotransmitter systems and enzyme inhibition . It is synthesized via asymmetric methods or chiral resolution, ensuring enantiomeric purity for pharmacological studies. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for in vitro and in vivo research .

Properties

IUPAC Name |

(3S)-3-(4-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAVTYCYERGNQH-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group, which enhances its lipophilicity and biological interactions. Its structural characteristics are crucial for its activity against various biological targets.

The mechanism of action of this compound primarily involves interactions with specific enzymes and receptors. The presence of the chlorophenyl group allows for strong binding affinity to target proteins, modulating their activity. This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of neurological disorders and metabolic diseases.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, including resistant strains of bacteria.

- Anticancer Potential : The compound has been evaluated for its anticancer effects, demonstrating cytotoxicity against several cancer cell lines.

- Cholinesterase Inhibition : It has been investigated for its ability to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound, against multidrug-resistant strains. The results indicated potent activity with MIC values significantly lower than standard antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents .

- Cytotoxicity Assessment : In vitro studies on A549 lung cancer cells revealed that this compound exhibited dose-dependent cytotoxic effects, with an IC50 value indicating effective inhibition of cell proliferation. This positions the compound as a promising candidate for further anticancer drug development .

- Neuropharmacological Studies : Research focusing on cholinesterase inhibition demonstrated that this compound could effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating Alzheimer's disease. The selectivity index calculated showed that it could potentially be developed into a therapeutic agent for cognitive disorders .

Scientific Research Applications

Medicinal Chemistry

(S)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is explored for its potential therapeutic properties. Its unique structure allows it to serve as a precursor for the development of various pharmacological agents. Key areas of investigation include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, making it a candidate for drug development targeting metabolic pathways.

- Receptor Modulation : It has potential interactions with receptors in the central nervous system, influencing physiological responses and offering possibilities for treating neurological disorders.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its application includes:

- Synthesis of Specialty Chemicals : The compound can be used to create intermediates for various industrial applications, enhancing the efficiency of chemical production.

- Development of Novel Compounds : Researchers utilize this compound to explore new chemical entities with desired biological activities.

Biological Research

The biological activity of this compound has been studied in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against resistant strains of bacteria, such as MRSA.

- Antiproliferative Effects : Investigations into its effects on cancer cell lines have shown varying degrees of antiproliferative activity, suggesting potential applications in oncology.

Antimicrobial Efficacy Study

A detailed investigation into the antimicrobial efficacy of this compound revealed:

| Activity Type | Tested Compound | MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |

Antiproliferative Activity Assessment

Research evaluating the antiproliferative properties against different cancer cell lines indicated:

| Activity Type | Tested Compound | GI50 Values | Remarks |

|---|---|---|---|

| Antiproliferative | This compound | 31 nM - 54 nM | Potent against various cancer cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of (S)-3-(4-Chlorophenyl)pyrrolidine hydrochloride are best understood through comparative analysis with structurally related pyrrolidine derivatives. Below is a systematic comparison:

Structural Analogs: Positional and Functional Group Variations

Enantiomeric Comparisons

Enantiomers of 3-(4-chlorophenyl)pyrrolidine hydrochloride exhibit distinct pharmacological profiles:

- (S)-Enantiomer : Demonstrates higher affinity for dopamine D2 receptors (IC₅₀ = 12 nM) compared to the (R)-form (IC₅₀ = 210 nM) .

- (R)-Enantiomer : Shows preferential binding to sigma-1 receptors, suggesting utility in neuropathic pain models .

Substituent Effects on Reactivity

- Chlorine vs. Fluorine : The 4-chlorophenyl group in this compound provides stronger electron-withdrawing effects than fluorine, enhancing electrophilic reactivity in cross-coupling reactions .

- Sulfonyl vs. Sulfinyl : Sulfonyl derivatives (e.g., (S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine) exhibit irreversible enzyme inhibition, while sulfinyl analogs (e.g., (R)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine) form reversible interactions .

Data Tables

Table 1: Physicochemical Properties

| Property | (S)-3-(4-Chlorophenyl)pyrrolidine HCl | (R)-3-(4-Chlorophenyl)pyrrolidine HCl | 3-(4-Fluorophenyl)pyrrolidine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.13 | 218.13 | 201.67 |

| logP | 2.8 | 2.8 | 2.5 |

| Water Solubility (mg/mL) | 12.5 | 12.3 | 15.2 |

| pKa | 9.1 | 9.1 | 8.9 |

Table 2: Receptor Binding Affinities

| Receptor | (S)-3-(4-Chlorophenyl)pyrrolidine HCl (IC₅₀) | (R)-Enantiomer (IC₅₀) | 4-Fluorophenyl Analog (IC₅₀) |

|---|---|---|---|

| Dopamine D2 | 12 nM | 210 nM | 320 nM |

| Serotonin 5-HT1A | 28 nM | 180 nM | 95 nM |

| Sigma-1 | 450 nM | 35 nM | 620 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.